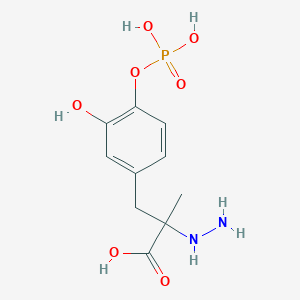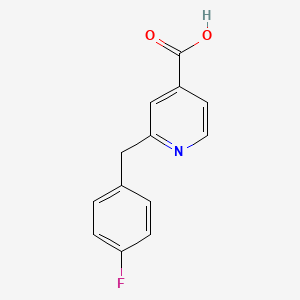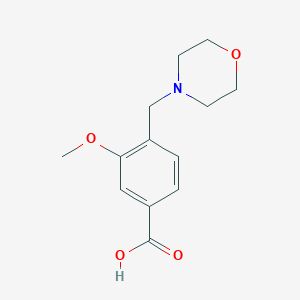
Carbidopa-4-monophospate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbidopa-4-monophosphate is a derivative of carbidopa, a well-known drug used in the treatment of Parkinson’s disease Carbidopa itself is an inhibitor of aromatic-L-amino-acid decarboxylase, which prevents the peripheral metabolism of levodopa, allowing more levodopa to reach the brain and be converted into dopamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbidopa-4-monophosphate involves the phosphorylation of carbidopa. This can be achieved through various chemical reactions, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3) in the presence of a base like pyridine. The reaction typically occurs under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods
Industrial production of carbidopa-4-monophosphate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Carbidopa-4-monophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbidopa-4-monophosphate derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen atoms.
Applications De Recherche Scientifique
Carbidopa-4-monophosphate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and properties.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders like Parkinson’s disease.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
Carbidopa-4-monophosphate exerts its effects by inhibiting the enzyme aromatic-L-amino-acid decarboxylase. This inhibition prevents the conversion of levodopa to dopamine outside the central nervous system, allowing more levodopa to cross the blood-brain barrier and be converted to dopamine in the brain. This mechanism is crucial for the management of Parkinson’s disease symptoms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbidopa: The parent compound, used in combination with levodopa for Parkinson’s disease treatment.
Levodopa: A precursor to dopamine, often used in combination with carbidopa.
Benserazide: Another decarboxylase inhibitor used in combination with levodopa.
Uniqueness
Carbidopa-4-monophosphate is unique due to its phosphate group, which may confer different pharmacokinetic and pharmacodynamic properties compared to carbidopa. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H15N2O7P |
|---|---|
Poids moléculaire |
306.21 g/mol |
Nom IUPAC |
2-hydrazinyl-3-(3-hydroxy-4-phosphonooxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H15N2O7P/c1-10(12-11,9(14)15)5-6-2-3-8(7(13)4-6)19-20(16,17)18/h2-4,12-13H,5,11H2,1H3,(H,14,15)(H2,16,17,18) |
Clé InChI |
PQUZXFMHVSMUNG-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC(=C(C=C1)OP(=O)(O)O)O)(C(=O)O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline](/img/structure/B12079799.png)
![6-(4-Methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12079809.png)
![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]-](/img/structure/B12079814.png)




![5,5-Dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12079838.png)


![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate](/img/structure/B12079863.png)

